![molecular formula C13H14BrN3O2 B2828266 1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 957006-96-1](/img/structure/B2828266.png)
1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for other pyrazole derivatives .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Square Planar Pd(II) Complexes
Research demonstrates the synthesis and characterization of square planar mononuclear Pd(II) complexes involving substituted 2-(pyrazole-1-yl)phenylamines derived from 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole (DNP). These complexes exhibit unprecedented helical twists, showcasing their potential in developing novel molecular architectures with unique optical and electronic properties M. Drew et al., 2007.
Structural and Spectral Characteristics
A study explored the structural and spectral characteristics of conjugated pyrazoles, highlighting how functional groups influence tautomeric behavior and energy band gaps. This research is crucial for understanding the electronic properties of pyrazole derivatives and their applications in materials science K. H. Ibnaouf et al., 2019.
Antibacterial and DNA Photocleavage Study
1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles were synthesized and evaluated for their antibacterial potential and DNA photocleavage ability. This research contributes to the development of new antimicrobial agents and tools for genetic engineering Tulika Sharma et al., 2020.
Synthesis of Chlorantraniliprole
The paper details the synthesis process of chlorantraniliprole, starting from 3-methyl-2-nitrobenzoic acid and involving a key intermediate, demonstrating the compound's relevance in agricultural chemistry Chen Yi-fen et al., 2010.
Substituted 4-Nitrosopyrazoles in Diels-Alder Reaction
This study investigates the reactivity of 3,5-substituted 4-nitroso-1H-pyrazoles with diene hydrocarbons, aiming to synthesize substituted oxazines, pyrazoles, and but-2-en-1-ones with potential biological activity. The findings could lead to new pharmaceuticals D. S. Volkova et al., 2021.
Electrophilic Substitution and Antitumor Agents
A study on the electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate led to the synthesis of b-fused carbazoles, indicating their potential as antitumor agents. This research highlights the therapeutic applications of pyrazole derivatives N. Haider et al., 2014.
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUGYAWIKPZYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

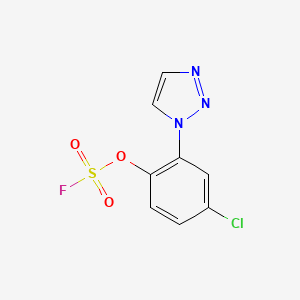
![N-(4-methoxyphenethyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2828184.png)
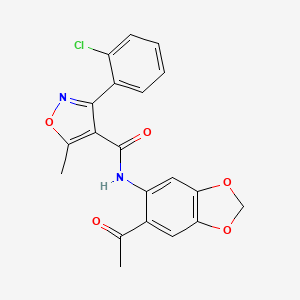
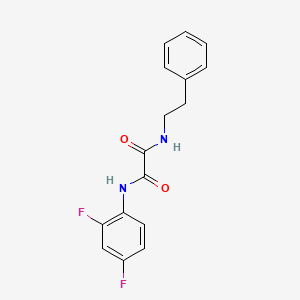
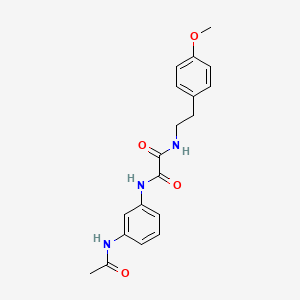
![1-[(3,4-Difluorophenyl)methyl]piperidin-4-amine](/img/structure/B2828190.png)
![ethyl 4-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2828192.png)
![N-(1-cyanocyclobutyl)-2-[4-(1,3-dithian-2-yl)phenoxy]-N-methylacetamide](/img/structure/B2828195.png)
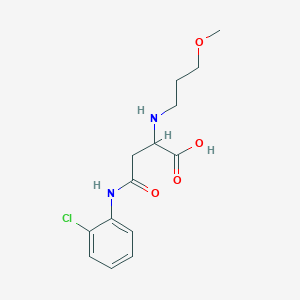
![(E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 2-(thiophen-2-yl)acetate](/img/structure/B2828200.png)
![N-[4-(5-Azaspiro[2.3]hexane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2828203.png)

![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2828205.png)
